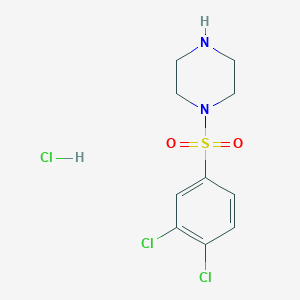

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

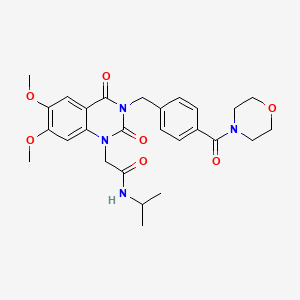

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S . It has an average mass of 331.646 Da and a mono-isotopic mass of 329.976318 Da .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The structure also includes a dichlorobenzenesulfonyl group attached to one of the nitrogen atoms .科学的研究の応用

Synthesis and Characterization

- A study by Marvanová et al. (2016) discusses the synthesis and characterization of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are potential antihypertensive agents. The compounds, including those with a 1-(3,4-dichlorobenzenesulfonyl)piperazine structure, were synthesized and analyzed using NMR and IR spectroscopy (Marvanová et al., 2016).

Applications in Drug Development

- Dong et al. (2012) designed and synthesized 1,4-disubstituted piperidine/piperazine derivatives, including those with a 1-(3,4-dichlorobenzenesulfonyl)piperazine structure, as HIV-1 entry inhibitors. These compounds demonstrated potent anti-HIV-1 activities in vitro (Dong et al., 2012).

Pharmacological Evaluation

- Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives, including those with a 1-(3,4-dichlorobenzenesulfonyl)piperazine structure, as inhibitors of breast cancer cell proliferation. These derivatives demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cells (Kumar et al., 2007).

Biological Evaluation and Virtual Screening

- Varadaraju et al. (2013) conducted a study on piperazine derivatives, including 1-(3,4-dichlorobenzenesulfonyl)piperazine, as inhibitors of human acetylcholinesterase. The study included virtual screening and biological evaluation, indicating potential therapeutic applications in Alzheimer's disease (Varadaraju et al., 2013).

作用機序

While the specific mechanism of action for 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is not explicitly stated in the literature, piperazine compounds are generally known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

特性

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHDVDKMNZZWCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)

![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)

![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)